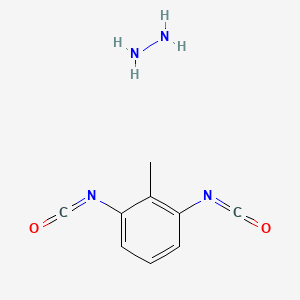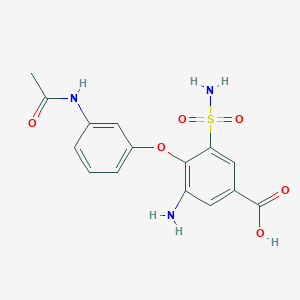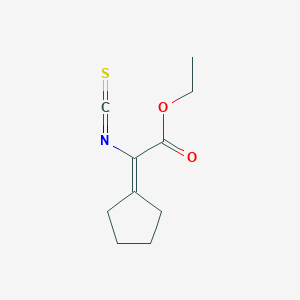![molecular formula C12H15BrO2 B14655315 1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one CAS No. 40602-69-5](/img/structure/B14655315.png)
1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one is an organic compound with the molecular formula C12H15BrO2 It is a brominated derivative of phenylpropanone, characterized by the presence of a bromoethoxy group and a methyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one typically involves the bromination of an appropriate precursor. One common method is the reaction of 4-(2-bromoethoxy)-3-methylbenzaldehyde with a suitable reagent such as propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Various substituted phenylpropanone derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Applications De Recherche Scientifique
1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Studied for its effects on biological systems and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one involves its interaction with specific molecular targets. The bromoethoxy group can participate in electrophilic or nucleophilic interactions, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Bromoethoxy)-4-methylbenzene
- 1-(2-Bromoethoxy)-3-methylbenzene
- 1-(2-Bromoethoxy)-4-methoxybenzene
Uniqueness
1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one is unique due to the presence of both a bromoethoxy group and a methyl group on the phenyl ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
40602-69-5 |
|---|---|
Formule moléculaire |
C12H15BrO2 |
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
1-[4-(2-bromoethoxy)-3-methylphenyl]propan-1-one |
InChI |
InChI=1S/C12H15BrO2/c1-3-11(14)10-4-5-12(9(2)8-10)15-7-6-13/h4-5,8H,3,6-7H2,1-2H3 |
Clé InChI |
NSJNGFFUBAEQPJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=C(C=C1)OCCBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


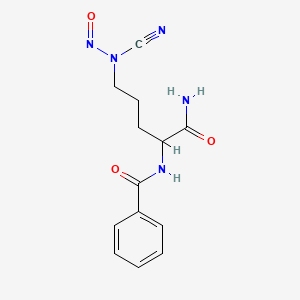
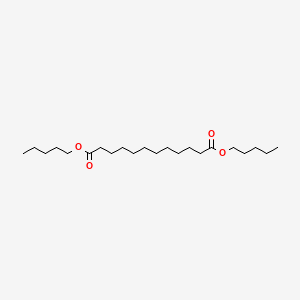
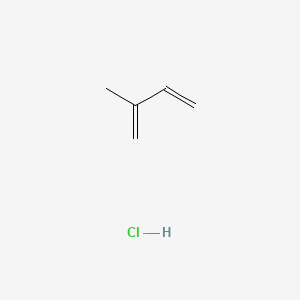
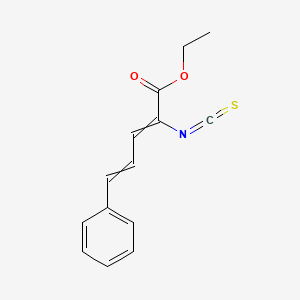

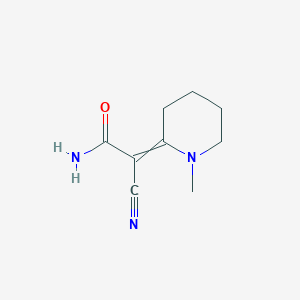
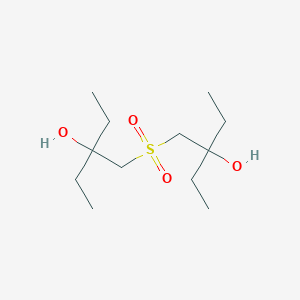
![1H-Pyrrolo[1,2-A][1,3]diazepine](/img/structure/B14655300.png)

